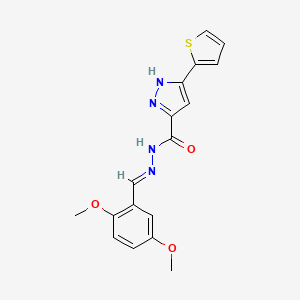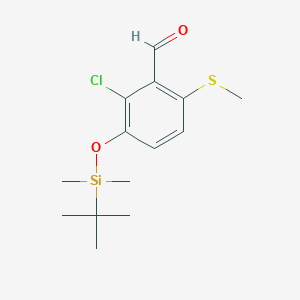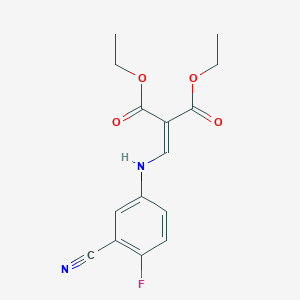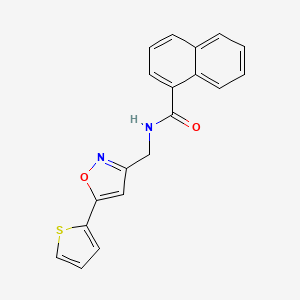![molecular formula C22H21ClN4O2S B2763902 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione CAS No. 331841-49-7](/img/structure/B2763902.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CP-154,526 or NBI-30775 and is a potent and selective antagonist of the corticotropin-releasing factor receptor type 1 (CRF1). In
作用機序
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is through its antagonism of the CRF1 receptor. CRF1 is a G protein-coupled receptor that is activated by the stress hormone corticotropin-releasing factor (CRF). Activation of CRF1 is associated with the release of stress hormones such as cortisol and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the effects of CRF1 activation, CP-154,526 may reduce the release of stress hormones and the activation of the HPA axis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, CP-154,526 has been shown to reduce anxiety-like behavior, depression-like behavior, and stress-induced corticosterone release. CP-154,526 has also been shown to block the effects of stress on hippocampal neurogenesis, suggesting that it may have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione for lab experiments is its potency and selectivity for the CRF1 receptor. This allows for more precise manipulation of the CRF1 pathway in animal models. However, one limitation of CP-154,526 is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One area of research is the potential therapeutic applications of CP-154,526 for anxiety and depression. Another area of research is the role of CRF1 in addiction and substance abuse, as CP-154,526 has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to better understand the neuroprotective effects of CP-154,526 and its potential applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its potency and selectivity for the CRF1 receptor make it a valuable tool for studying the role of CRF1 in stress-related disorders, addiction, and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of CP-154,526 and its mechanisms of action.
合成法
The synthesis method of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a complex process that involves several steps. The first step is the synthesis of 2,6-dioxopurine, which is achieved by reacting 2,6-dichloropurine with sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO). The second step involves the protection of the purine nitrogen atoms by reacting 2,6-dioxopurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The third step is the reaction of the protected 2,6-dioxopurine with 3-phenylpropylthiol in the presence of a catalyst such as copper iodide to yield the desired product, this compound.
科学的研究の応用
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been widely studied for its potential applications in scientific research. One of the main areas of research is the role of CRF1 in stress-related disorders such as anxiety and depression. CP-154,526 has been shown to block the effects of CRF1 activation in animal models of anxiety and depression, suggesting that it may have therapeutic potential for these disorders.
特性
CAS番号 |
331841-49-7 |
|---|---|
分子式 |
C22H21ClN4O2S |
分子量 |
440.95 |
IUPAC名 |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN4O2S/c1-26-19-18(20(28)25-21(26)29)27(14-16-11-5-6-12-17(16)23)22(24-19)30-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,25,28,29) |
InChIキー |
ASOVLOAMRLAHTH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B2763822.png)
![N-[(2-chlorophenyl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2763823.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)





![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)
![N-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2763836.png)
![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)